3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde
Description
3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde is a fluorinated aromatic aldehyde featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and a benzaldehyde moiety at the 3-position. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing trifluoromethyl group, which enhances stability and modulates reactivity. Its aldehyde functional group makes it a versatile intermediate for synthesizing Schiff bases, hydrazones, and other derivatives, often explored for biological activity or coordination chemistry .
Properties
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-3-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)12-5-4-11(7-17-12)10-3-1-2-9(6-10)8-18/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDKJKKTKYVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with a trifluoromethylating agent under basic conditions to form 3-(trifluoromethyl)pyridine . This intermediate can then be further reacted with benzaldehyde under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 3-(6-Trifluoromethyl-pyridin-3-yl)-benzoic acid.
Reduction: 3-(6-Trifluoromethyl-pyridin-3-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde serves as an intermediate for the synthesis of more complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows the formation of various derivatives that are essential in developing new compounds.
Biology
The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor. The trifluoromethyl group enhances its lipophilicity and binding affinity to biological targets, making it a candidate for therapeutic applications in diseases like cancer and infectious diseases .
Medicine
Research indicates that derivatives of 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde exhibit significant cytotoxic effects on cancer cell lines and show promise in antibacterial activity . The introduction of fluorine atoms is linked to improved bioactivity due to enhanced interaction with biological targets.
Anticancer Activity
Recent studies have shown that compounds structurally related to 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives were found to enhance caspase-3 activity in MDA-MB-231 breast cancer cells, indicating their potential as apoptosis-inducing agents .
Antibacterial Properties
Research has demonstrated that the trifluoromethyl group significantly enhances the antibacterial activity of pyridine derivatives. In one study, compounds similar to this compound displayed strong inhibitory effects against pathogenic bacteria, suggesting that structural modifications can lead to the development of new antibiotics .
Mechanism of Action
The mechanism of action of 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde with structurally related compounds, focusing on substituent effects, synthetic pathways, and observed properties.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to dimethylamino (Compound III) or methoxy groups . Fluorine substitution (as in fluoronicotinaldehyde oxime) increases electronegativity but may reduce aldehyde reactivity compared to non-fluorinated analogues .
Synthetic Pathways :
- The target compound is synthesized via condensation reactions similar to those used for benzaldehyde derivatives in , where aldehydes react with amines or hydrazines to form Schiff bases or hydrazones .
- In contrast, silyl-protected derivatives (e.g., tert-butyldimethylsilyloxy groups) require specialized protecting-group strategies .
Analytical Characterization :
- All compounds were characterized via FTIR and ¹H-NMR, but the trifluoromethyl group in the target compound introduces distinct ¹⁹F-NMR signals, aiding in structural confirmation .
Biological Activity
3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable candidate for drug development and therapeutic applications.
3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde features a pyridine ring substituted with a trifluoromethyl group and an aldehyde functional group. This structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group can enhance binding affinity, leading to inhibition or activation of particular biochemical pathways. Research indicates that compounds with similar structures often exhibit enzyme inhibitory properties, making them suitable for therapeutic applications in conditions like cancer and infectious diseases .
Biological Activity Findings
Recent studies have explored the biological activity of 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde, revealing its potential as an inhibitor of specific enzymes. For instance, its structural analogs have shown promise in antibacterial and anticancer activities. The introduction of fluorine atoms has been linked to improved bioactivity due to enhanced interaction with biological targets .
Table 1: Summary of Biological Activities
Anticancer Activity
In vitro studies have demonstrated that compounds structurally related to 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde exhibit significant cytotoxic effects on various cancer cell lines, including breast and liver cancers. For example, certain derivatives were found to enhance caspase-3 activity, indicating their potential as apoptosis-inducing agents in MDA-MB-231 breast cancer cells .
Antibacterial Properties
Research has shown that the introduction of the trifluoromethyl group significantly enhances the antibacterial activity of pyridine derivatives. In one study, compounds similar to 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde displayed strong inhibitory effects against a range of pathogenic bacteria, suggesting that this structural modification is beneficial for developing new antibiotics .
Comparative Analysis with Similar Compounds
The effectiveness of 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde can be compared with other trifluoromethyl-substituted pyridine compounds. For instance:
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde, and how should data be interpreted?
- Methodology :
- NMR : Use - and -NMR to confirm the aldehyde proton (δ ~10 ppm) and trifluoromethyl group (δ ~110–120 ppm in -NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for structure refinement, particularly for resolving steric effects from the trifluoromethyl-pyridine moiety .
Q. What synthetic routes are commonly used to prepare trifluoromethyl-substituted pyridine-benzaldehyde derivatives?
- Methodology :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling between pyridine boronic acids and halogenated benzaldehydes.
- Trifluoromethylation : Introduce CF via nucleophilic substitution (e.g., Ruppert-Prakash reagent) or transition-metal catalysis (e.g., Cu/Ag-mediated methods) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde?
- Methodology :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh)) for cross-coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like aldehyde oxidation .
Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data for electronic properties of this compound?
- Methodology :
- DFT Validation : Compare multiple functionals (B3LYP, M06-2X) with experimental UV-Vis spectra and cyclic voltammetry.
- Electron-Withdrawing Effects : Quantify the CF group’s impact on the aldehyde’s electrophilicity using Hammett parameters .
Q. How does the trifluoromethyl group influence the catalytic activity of benzaldehyde derivatives in oxidation or degradation reactions?
- Methodology :
- Catalytic Testing : Use Ce-MOFs or other Lewis acid catalysts to assess oxidation pathways (e.g., styrene to styrene oxide vs. benzaldehyde).
- Kinetic Studies : Monitor byproduct formation (e.g., benzaldehyde) via GC-MS to evaluate selectivity under varying conditions .
Q. What experimental approaches address regioselectivity challenges in functionalizing the pyridine ring of this compound?
- Methodology :
- Directing Groups : Introduce temporary groups (e.g., -NH) to steer electrophilic substitution.
- Protection-Deprotection : Use tert-butyloxycarbonyl (t-Boc) to shield reactive sites during synthesis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for 3-(6-Trifluoromethyl-pyridin-3-yl)-benzaldehyde derivatives?
- Methodology :
- Dynamic Effects : Check for tautomerism or rotational barriers using variable-temperature NMR.
- Impurity Profiling : Cross-reference with HPLC-MS to rule out byproducts or degradation .
Q. Why might X-ray crystallography and computational models disagree on molecular geometry?
- Methodology :
- Lattice Effects : Compare gas-phase DFT structures with solid-state crystallographic data.
- Software Calibration : Adjust SHELX refinement parameters (e.g., thermal displacement factors) to align with experimental observations .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
